![molecular formula C14H11ClO3 B187650 2-[(3-Chlorobenzyl)oxy]benzoic acid CAS No. 121697-55-0](/img/structure/B187650.png)

2-[(3-Chlorobenzyl)oxy]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

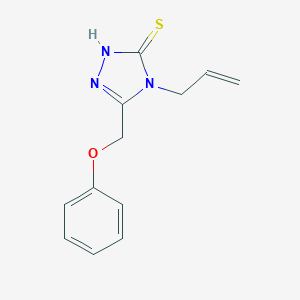

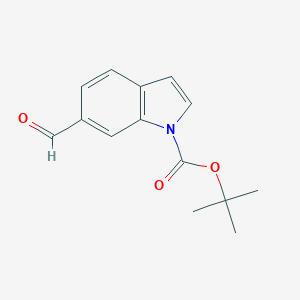

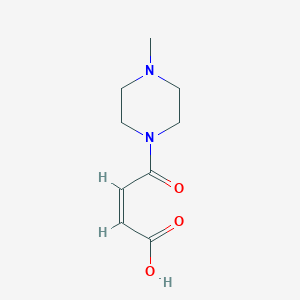

“2-[(3-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.69 . This compound is a derivative of salicylic acid .

Synthesis Analysis

This compound is synthesized from acetylsalicylic acid and 3-chloromethyl benzoyl chloride . It has shown potential as an analgesic, antiplatelet aggregation, and anti-inflammatory drug .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) .Wissenschaftliche Forschungsanwendungen

Phase Behavior and Solubility Modeling

Benzoic acid derivatives, including chlorobenzoic acids, have been extensively studied for their thermodynamic properties. Reschke et al. (2016) focused on the phase equilibria of benzoic acid and its mixtures, vital for process design in pharmaceutical research. The study utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids. The research is crucial for understanding the stability and solubility of these compounds, which is paramount in the development of drug substances and other pharmaceutical applications Reschke et al., 2016.

Synthesis of New Compounds and Their Antibacterial Effects

Mays Neamah M and Ibtissam K Jassim (2022) conducted a study where 4-((4-chlorobenzoyl)oxy) benzoic acid was used to synthesize new thiazole heterocycles. These synthesized compounds, including Schiff base, 4-oxoazetidine, and 4-oxothiazolidin heterocycles, were analyzed for their antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential of 2-[(3-Chlorobenzyl)oxy]benzoic acid derivatives in the development of new pharmaceutical compounds with therapeutic properties Mays Neamah M & Ibtissam K Jassim, 2022.

Biosynthesis of Benzoic Acid in Plants and Bacteria

Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a biosynthetic building block for numerous natural products. The study explored various pathways through which benzoic acid and its derivatives, including 2-[(3-Chlorobenzyl)oxy]benzoic acid, are formed in biological systems. Understanding these biosynthetic pathways is essential for biotechnological applications, including the development of new pharmaceuticals and the improvement of agricultural practices Hertweck et al., 2001.

Interaction Studies in Coordination Polymers

Korey P. Carter et al. (2018) explored the non-covalent assembly of uranyl coordination polymers using benzoic acid and its chloro derivatives. The study provides insights into the interactions between uranyl oxo atoms and chlorobenzoic acids, crucial for understanding the structural and functional properties of coordination polymers. Such knowledge is beneficial for applications in material science and catalysis Korey P. Carter et al., 2018.

Wirkmechanismus

The mechanism of action of “2-[(3-Chlorobenzyl)oxy]benzoic acid” is believed to be similar to that of other salicylic acid derivatives, which exert their effects through the inhibition of cyclooxygenase (COX), an enzyme involved in the inflammatory response . Preliminary assessments have shown that this compound has COX-2 specificity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLXYZLVZBXJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429214 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chlorobenzyl)oxy]benzoic acid | |

CAS RN |

121697-55-0 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

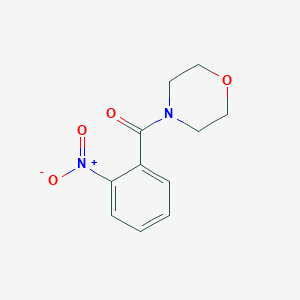

![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)

![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)